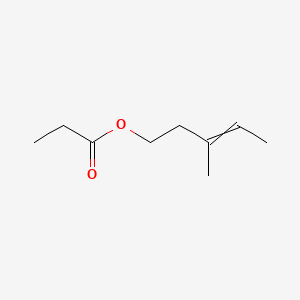

3-Methylpent-3-en-1-yl propionate

Description

Properties

CAS No. |

72845-38-6 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

[(E)-3-methylpent-3-enyl] propanoate |

InChI |

InChI=1S/C9H16O2/c1-4-8(3)6-7-11-9(10)5-2/h4H,5-7H2,1-3H3/b8-4+ |

InChI Key |

ZJPCSTFVJLTLHN-XBXARRHUSA-N |

Isomeric SMILES |

CCC(=O)OCC/C(=C/C)/C |

Canonical SMILES |

CCC(=O)OCCC(=CC)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Development

Esterification Strategies for 3-Penten-1-ol, 3-methyl-, 1-propanoate

The primary route for the synthesis of 3-Penten-1-ol, 3-methyl-, 1-propanoate is the esterification of 3-methyl-3-penten-1-ol (B155299) with propanoic acid. This reaction is typically catalyzed to achieve acceptable reaction rates and yields. The choice of catalyst and reaction conditions plays a pivotal role in the efficiency and sustainability of the synthesis.

Catalytic Esterification: Homogeneous and Heterogeneous Systems

Both homogeneous and heterogeneous catalytic systems have been explored for the synthesis of esters, offering distinct advantages and disadvantages.

The Fischer-Speier esterification, a classic method involving a carboxylic acid and an alcohol in the presence of an acid catalyst, remains a fundamental approach. thermofisher.com In the context of 3-Penten-1-ol, 3-methyl-, 1-propanoate synthesis, this involves the reaction of 3-methyl-3-penten-1-ol with propanoic acid.

Homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, are effective in protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. thermofisher.com The reaction is an equilibrium process, and to drive it towards the product side, an excess of one of the reactants (typically the less expensive one) is used, or water is removed as it is formed. thermofisher.com

Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), offer significant advantages over their homogeneous counterparts. These catalysts are easily separated from the reaction mixture, minimizing product contamination and allowing for catalyst recycling, which aligns with the principles of green chemistry. Their use can simplify downstream processing and reduce waste generation.

Interactive Data Table: Comparison of Homogeneous and Heterogeneous Acid Catalysts in Esterification

| Catalyst Type | Catalyst Example | Advantages | Disadvantages |

| Homogeneous | Sulfuric Acid | High catalytic activity, low cost | Difficult to separate from product, corrosive, generates acidic waste |

| Homogeneous | p-Toluenesulfonic Acid | High catalytic activity, solid at room temperature | Difficult to separate, can cause side reactions |

| Heterogeneous | Amberlyst-15 | Easy separation and recycling, non-corrosive, reduced waste | Potentially lower activity than homogeneous catalysts, mass transfer limitations |

| Heterogeneous | Zeolites | Shape selectivity, thermal stability | Can be expensive, potential for pore blockage |

Transition metal complexes, particularly those of palladium, have emerged as versatile catalysts for a variety of organic transformations, including esterification. While direct esterification using palladium catalysts is less common, they are extensively used in allylic substitution reactions, which can be adapted for the synthesis of allylic esters. For instance, palladium-catalyzed reactions of allylic alcohols can proceed under mild conditions. uva.es

The mechanism typically involves the formation of a π-allylpalladium intermediate from the allylic alcohol. This intermediate is then susceptible to nucleophilic attack by the carboxylate anion of propanoic acid to form the desired ester. The efficiency and regioselectivity of this process are highly dependent on the ligands associated with the palladium center.

The use of enzymes, particularly lipases, as catalysts in organic synthesis has gained significant traction due to their high selectivity, mild reaction conditions, and environmentally benign nature. nih.gov Lipases are highly effective in catalyzing the esterification of a wide range of alcohols and carboxylic acids to produce flavor and fragrance esters. nih.gov

The enzymatic synthesis of 3-Penten-1-ol, 3-methyl-, 1-propanoate would involve the lipase-catalyzed reaction between 3-methyl-3-penten-1-ol and propanoic acid. Immobilized lipases are often preferred as they can be easily recovered and reused, enhancing the economic viability of the process. nih.gov The reaction mechanism involves the formation of an acyl-enzyme intermediate, followed by nucleophilic attack by the alcohol. nih.gov

Interactive Data Table: Performance of Different Lipases in the Synthesis of Flavor Esters

| Lipase Source | Immobilization Support | Optimal Temperature (°C) | Substrate Specificity | Reference |

| Candida antarctica Lipase B (Novozym 435) | Macroporous acrylic resin | 40-60 | Broad, high activity | mdpi.com |

| Rhizomucor miehei Lipase (Lipozyme RM IM) | Anion-exchange resin | 40-50 | sn-1,3 specific | nih.gov |

| Thermomyces lanuginosus Lipase (Lipozyme TL IM) | Granulated silica | 50-70 | sn-1,3 specific | nih.gov |

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles is crucial in the modern chemical industry to minimize environmental impact. In the synthesis of 3-Penten-1-ol, 3-methyl-, 1-propanoate, several principles can be applied:

Use of Catalysts: Employing catalytic amounts of substances over stoichiometric reagents reduces waste. Both heterogeneous acid catalysts and enzymes are excellent examples of this principle in action.

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. Esterification reactions are inherently atom-economical, with water being the only byproduct.

Use of Renewable Feedstocks: While not directly addressed in the synthesis from 3-methyl-3-penten-1-ol, the broader context of flavor and fragrance production is increasingly looking towards bio-derived starting materials.

Safer Solvents and Auxiliaries: The use of solvent-free reaction conditions or benign solvents (like water or supercritical CO2) is a key aspect of green synthesis. Enzymatic reactions, for instance, can often be carried out in non-toxic organic solvents or even in solvent-free systems.

Yield Optimization and Reaction Kinetics

Optimizing the yield and understanding the reaction kinetics are essential for developing an efficient and scalable synthetic process.

For acid-catalyzed esterification, factors influencing the yield include the molar ratio of reactants, catalyst concentration, temperature, and reaction time. The reversible nature of the reaction necessitates strategies to shift the equilibrium towards the product, such as using an excess of one reactant or removing water.

In enzymatic synthesis, parameters such as enzyme concentration, temperature, pH, and water activity play a critical role. Kinetic studies of lipase-catalyzed esterifications often follow a Ping-Pong Bi-Bi mechanism, where the enzyme binds to one substrate, releases a product, and then binds to the second substrate to release the final product. Understanding these kinetics allows for the optimization of reaction conditions to achieve high conversion rates in shorter timeframes.

Interactive Data Table: Kinetic Parameters for Lipase-Catalyzed Esterification (Illustrative Example)

| Parameter | Value | Description |

| Vmax (μmol/min·mg) | 1.25 | Maximum reaction velocity |

| Km (Alcohol) (mM) | 50 | Michaelis constant for the alcohol |

| Km (Acid) (mM) | 35 | Michaelis constant for the carboxylic acid |

| Optimal Temperature (°C) | 45 | Temperature at which the enzyme exhibits maximum activity |

| Optimal pH | 7.0 | pH at which the enzyme exhibits maximum activity |

Synthesis of Key Precursors: 3-Penten-1-ol, 3-methyl-

The synthesis of unsaturated alcohols, particularly allylic alcohols, can be achieved through a variety of established and modern synthetic methods. Traditional approaches often involve the reduction of α,β-unsaturated carbonyl compounds or the addition of organometallic reagents to aldehydes and ketones.

One common strategy for the synthesis of related structures, such as 3-methyl-1-penten-3-ol, is the selective hydrogenation of an alkyne precursor. For instance, the partial hydrogenation of 3-methyl-1-pentyn-3-ol (B165628) using a palladium-based catalyst can yield the corresponding alkene. The choice of catalyst and reaction conditions is crucial to prevent over-reduction to the saturated alcohol.

Grignard reactions are also a powerful tool for the formation of carbon-carbon bonds and the introduction of the hydroxyl group. The synthesis of 3-methyl-3-penten-1-ol has been reported to be achievable through the reaction of an appropriate Grignard reagent with a suitable electrophile.

Modern methods for the synthesis of allylic alcohols include transition metal-catalyzed reactions. For example, nickel-catalyzed cross-coupling reactions have been developed for the synthesis of allylic alcohols from dienes and carbonyls. Additionally, stereoselective methods for the conversion of allylic alcohols to stereodefined trisubstituted alkenes have been developed, which can be complementary to classical approaches like the Claisen rearrangement. nih.gov

A summary of general methods for unsaturated alcohol synthesis is presented in the table below.

| Method | Description | Key Reagents/Catalysts | Ref. |

| Reduction of Carbonyls | Reduction of α,β-unsaturated aldehydes or ketones. | NaBH4, LiAlH4, Catalytic Hydrogenation | |

| Grignard Reaction | Nucleophilic addition of an organomagnesium halide to a carbonyl compound. | RMgX, Aldehydes, Ketones | |

| Alkyne Hydrogenation | Selective partial hydrogenation of an alkyne to an alkene. | Lindlar's catalyst, P-2 Ni | |

| Nickel-Catalyzed Coupling | Reductive coupling of dienes and carbonyls. | Ni(cod)2, PPh3 | |

| C-H Oxidation | Direct oxidation of a C-H bond to a C-O bond. | Pd(II)/sulfoxide catalysts | nih.govnih.govacs.orgacs.orgsemanticscholar.org |

The stereochemistry of the precursor alcohol, 3-methyl-3-penten-1-ol, is of significant importance as it can influence the sensory properties of the final ester product. The molecule (E)-3-methylpent-3-en-1-ol possesses a trisubstituted double bond, and methods to control the E/Z stereochemistry are highly desirable. nih.govnih.gov

The synthesis of stereodefined trisubstituted alkenes is a well-established area of organic synthesis. nih.govnih.govacs.orgsnnu.edu.cnrsc.org Methods such as the Horner-Wadsworth-Emmons reaction, Julia olefination, and various transition metal-catalyzed cross-coupling reactions can be employed to control the geometry of the double bond.

For the synthesis of chiral tertiary allylic alcohols, which are structurally related to the precursor, several asymmetric methods have been developed. These include:

Catalytic Asymmetric 1,2-Addition to Ketones: This approach can be challenging due to the need for enantioface differentiation based on the steric properties of the ketone substituents. nih.gov

Catalytic Asymmetric Meisenheimer Rearrangement: This stereospecific method has been shown to be effective for the synthesis of chiral acyclic tertiary allylic alcohols, even when the substituents at the newly formed stereocenter have similar steric bulk. nih.govnih.gov

Asymmetric Guerbet Reaction: A Ru-catalyzed asymmetric hydrogen-autotransfer process has been developed to produce chiral alcohols from the coupling of racemic secondary alcohols with primary alcohols. liverpool.ac.uk

The preparation of chiral building blocks is essential for the synthesis of enantiomerically pure target molecules in the pharmaceutical and fine chemical industries. nih.govresearchgate.netmdpi.com

| Stereoselective Method | Description | Catalyst/Reagent | Outcome | Ref. |

| Asymmetric 1,2-Addition | Enantioselective addition of a nucleophile to a ketone. | Chiral catalysts | Chiral tertiary alcohols | nih.gov |

| Asymmetric Meisenheimer Rearrangement | Stereospecific rearrangement of amine-N-oxides. | Ferrocene-based bispalladacycle | Chiral tertiary allylic alcohols | nih.govnih.gov |

| Asymmetric Guerbet Reaction | Coupling of racemic secondary alcohols with primary alcohols. | Noyori Ru(II)-diamine-diphosphine | Chiral alcohols | liverpool.ac.uk |

| Hydroboration-Coupling | Hydroboration of 1-halo-1-alkynes followed by cross-coupling. | HBBr2, Pd catalyst | Stereodefined trisubstituted alkenes | nih.gov |

Novel Synthetic Routes and Mechanistic Investigations

Traditional esterification methods, such as the Fischer-Speier esterification, often require harsh conditions and can lead to side reactions, particularly with sensitive unsaturated alcohols. Consequently, there is a continuous search for novel, milder, and more selective synthetic routes to allylic esters like 3-penten-1-ol, 3-methyl-, 1-propanoate.

A promising modern approach is the direct synthesis of allylic esters from alkenes and carboxylic acids via palladium-catalyzed C-H oxidation . nih.govnih.govacs.orgacs.orgsemanticscholar.org This method avoids the pre-functionalization of the starting materials, thus offering a more atom-economical and step-efficient synthesis. The mechanism of palladium-catalyzed allylic C-H activation has been the subject of detailed experimental and computational studies. dtu.dkacs.orgdtu.dkmdpi.comacs.org These investigations suggest a mechanism involving a coordinated acetate (B1210297) acting as an intramolecular base during the C-H activation step. The turnover-limiting step is often found to be the C-H bond cleavage or the reoxidation of the palladium catalyst.

The development of new catalysts is also a key area of research. For instance, palladium(II)/sulfoxide catalyst systems have been shown to be highly effective for the direct coupling of terminal olefins with a wide range of carboxylic acids, furnishing (E)-allylic esters with high selectivity. nih.gov

Mechanistic studies of these novel routes are crucial for optimizing reaction conditions and expanding their substrate scope. Techniques such as kinetic isotope effect (KIE) studies and density functional theory (DFT) calculations are employed to elucidate the reaction pathways and transition states. dtu.dkacs.orgdtu.dk

| Novel Synthetic Route | Description | Catalyst System | Mechanistic Insight | Ref. |

| Pd-Catalyzed C-H Oxidation | Direct coupling of an alkene with a carboxylic acid. | Pd(II)/Sulfoxide | Intramolecular C-H activation by coordinated acetate. | nih.govnih.govacs.orgacs.orgsemanticscholar.orgdtu.dkacs.orgdtu.dkmdpi.com |

| Catalytic Asymmetric Meisenheimer Rearrangement | Stereospecific formation of tertiary allylic alcohol derivatives. | Ferrocene-based bispalladacycle | Intramolecular rearrangement pathway. | nih.govnih.gov |

Flow Chemistry and Continuous Manufacturing Applications

The fine chemicals and fragrance industries are increasingly adopting flow chemistry and continuous manufacturing technologies to improve process efficiency, safety, and sustainability. krishisanskriti.orgtandfonline.comresearchgate.netbohrium.comtandfonline.combeilstein-journals.orgnih.govbeilstein-journals.orgnih.govflinders.edu.aunih.govresearchgate.netnih.govmdpi.comrsc.org Microreactors, with their high surface-area-to-volume ratio, offer enhanced heat and mass transfer, allowing for better control over reaction parameters and the safe handling of hazardous reagents and intermediates. krishisanskriti.orgtandfonline.comresearchgate.nettandfonline.com

For the synthesis of esters, continuous flow processes can offer significant advantages over traditional batch methods. These include:

Improved Safety: The small reaction volumes in microreactors minimize the risks associated with highly exothermic reactions or unstable intermediates.

Enhanced Efficiency: Precise control over temperature, pressure, and residence time can lead to higher yields and selectivities.

Process Intensification: The integration of reaction and separation steps in a continuous setup can streamline the manufacturing process.

Scalability: Scaling up a continuous process is often more straightforward than scaling up a batch reaction.

The synthesis of fragrance ingredients, which are often volatile liquids, is particularly well-suited for continuous-flow manufacturing. beilstein-journals.orgnih.gov Several examples of the synthesis of odorants in flow reactors have been reported, demonstrating the potential of this technology for the fragrance industry. beilstein-journals.orgnih.gov While specific applications to the continuous synthesis of 3-penten-1-ol, 3-methyl-, 1-propanoate are not yet widely published, the principles and technologies are directly applicable. A hypothetical continuous process could involve the synthesis of the precursor alcohol in one flow reactor, followed by an in-line esterification step in a second reactor, potentially with integrated purification modules.

The table below summarizes the potential benefits of applying flow chemistry to the synthesis of the target compound.

| Process Parameter | Batch Manufacturing | Continuous Flow Manufacturing |

| Heat Transfer | Often limited, potential for hotspots. | Excellent, precise temperature control. |

| Mass Transfer | Can be inefficient, especially in multiphasic systems. | Enhanced, leading to faster reaction rates. |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer due to small reactor volumes. |

| Process Control | Manual or semi-automated. | Fully automated with real-time monitoring. |

| Scalability | Often requires re-optimization at each scale. | More straightforward scale-up by numbering-up or longer run times. |

Chemical Reactivity and Transformation Studies

Hydrolysis and Transesterification Reactions: Kinetics and Equilibrium

The ester linkage is susceptible to nucleophilic attack, leading to hydrolysis and transesterification. These are fundamental reactions for esters. libretexts.org

Hydrolysis is the cleavage of the ester bond by reaction with water, a process that can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis : In the presence of a strong acid catalyst and an excess of water, the ester can be hydrolyzed back to its parent carboxylic acid (propanoic acid) and alcohol (3-methyl-3-penten-1-ol). This reaction is the reverse of Fischer esterification and is governed by equilibrium. libretexts.orglibretexts.org The position of the equilibrium can be shifted toward the products by using a large excess of water. libretexts.org

Base-Promoted Hydrolysis (Saponification) : This reaction is carried out with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). It is an irreversible process that yields the salt of the carboxylic acid (sodium propanoate) and the corresponding alcohol (3-methyl-3-penten-1-ol). libretexts.orglibretexts.org The reaction is generally faster than acid-catalyzed hydrolysis because the hydroxide ion is a better nucleophile than water. libretexts.org The mechanism involves a nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon. libretexts.org

Transesterification is a process where the alkoxy group of the ester is exchanged with that of another alcohol. For 3-Penten-1-ol, 3-methyl-, 1-propanoate, reaction with a different alcohol (e.g., methanol) in the presence of an acid or base catalyst would result in the formation of a new ester (methyl propanoate) and the release of 3-methyl-3-penten-1-ol (B155299). libretexts.org

Reactions at the Unsaturated Carbon-Carbon Bond

The trisubstituted double bond in the pentenyl chain is an electron-rich site, making it susceptible to electrophilic addition and other reactions like hydrogenation and oxidation.

Hydrogenation of an unsaturated ester presents a challenge of selectivity: the reaction can occur at the carbon-carbon double bond (C=C) or the carbon-oxygen double bond (C=O) of the ester group. acs.orgmorressier.comresearchgate.net The choice of catalyst and reaction conditions determines the outcome.

C=C Bond Hydrogenation : Catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) typically reduces the alkene double bond selectively under mild conditions, leaving the ester group intact. This would convert 3-Penten-1-ol, 3-methyl-, 1-propanoate to 3-methylpentyl propanoate.

C=O Bond Hydrogenation : The reduction of an ester to a primary alcohol is a more challenging transformation that often requires more forceful conditions or specialized catalysts. youtube.com Homogeneous catalysts based on metals like ruthenium and osmium have been developed for the selective hydrogenation of the ester carbonyl group, even in the presence of a C=C bond. morressier.comresearchgate.net

Complete Hydrogenation : Under harsh conditions (high pressure and temperature) or with less selective catalysts, both the C=C and C=O bonds can be reduced. For this compound, complete reduction would yield 3-methylpentan-1-ol and 1-propanol.

The table below summarizes some catalyst systems used for the selective hydrogenation of unsaturated esters, based on general findings in the field.

| Catalyst System | Target Functional Group | Selectivity | Reference |

| Palladium or Platinum (e.g., Pd/C) | C=C | High for alkene reduction under mild conditions | youtube.com |

| Copper(I)/N-heterocyclic carbene | C=C (conjugate reduction) | High for α,β-unsaturated esters | rsc.org |

| Osmium Pincer Complexes | C=O | High for carbonyl reduction over C=C bond | acs.orgmorressier.com |

| Ruthenium Pincer Complexes | C=O | Good selectivity for carbonyl reduction, but C=C isomerization can compete | acs.orgresearchgate.net |

The double bond can be cleaved or modified through oxidation.

Ozonolysis : This powerful reaction cleaves the C=C double bond. wikipedia.org Treatment of 3-Penten-1-ol, 3-methyl-, 1-propanoate with ozone (O₃), followed by a suitable workup, would break the bond between the 3rd and 4th carbons. A reductive workup (e.g., with zinc or dimethyl sulfide) would yield two carbonyl compounds: propan-2-one and 3-oxopropyl propanoate. An oxidative workup would further oxidize the aldehyde to a carboxylic acid, yielding propan-2-one and 3-carboxypropyl propanoate. Ozonolysis of unsaturated fatty acid esters is a known method to produce aldehydes and other derivatives. nih.govgoogle.com

Epoxidation : Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide across the double bond. This would result in the formation of 3-(3-methyloxiran-2-yl)propyl propanoate.

The double bond and its adjacent (allylic) positions are reactive towards halogens and hydrohalic acids.

Electrophilic Addition : In high concentrations, halogens like bromine (Br₂) or chlorine (Cl₂) will add across the double bond to form a vicinal dihalide. libretexts.org This would yield 3,4-dihalo-3-methylpentyl propanoate.

Radical Allylic Halogenation : In the presence of a radical initiator (like UV light) and a low concentration of the halogen, substitution occurs at the allylic position instead of addition. libretexts.orgopenochem.org Using a reagent like N-bromosuccinimide (NBS) favors this pathway. libretexts.org The compound has allylic hydrogens at the C-2 and C-5 positions. Abstraction of an allylic hydrogen would lead to a resonance-stabilized radical, which then reacts with the halogen. This would result in a mixture of halogenated products, with the halogen at either the C-2 or C-5 position.

Hydrohalogenation : The addition of a hydrogen halide (e.g., HBr, HCl) across the double bond is expected to follow Markovnikov's rule. The hydrogen atom adds to the carbon with more hydrogen atoms (C-4), and the halide adds to the more substituted carbon (C-3), forming a tertiary halide. This would yield 3-halo-3-methylpentyl propanoate.

Thermal Stability and Degradation Mechanisms

Specific thermal analysis data for 3-Penten-1-ol, 3-methyl-, 1-propanoate is not available. However, the thermal degradation of aliphatic and unsaturated esters has been studied. The degradation of polyesters often begins at temperatures around 300 °C. mdpi.com For simple aliphatic esters, a primary decomposition pathway involves a cyclic elimination mechanism, provided there is a β-hydrogen in the alcohol portion of the molecule, which is the case here. This would lead to the formation of an alkene and the corresponding carboxylic acid.

However, a more general mechanism for larger esters involves the initial random scission of the ester linkage, which generates reactive radicals. mdpi.comdtic.mil For unsaturated esters, the presence of the double bond can influence the degradation pathways, potentially leading to more complex reactions and byproducts. mdpi.comresearchgate.net The thermal stability is influenced by the specific structure of both the acid and alcohol components of the ester. dtic.mil

Reactions of the Ester Functional Group

Beyond hydrolysis and transesterification, the ester group can undergo several other important transformations.

Reduction to Alcohols : Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester functional group. This reaction cleaves the acyl-oxygen bond and reduces the carbonyl group, yielding two separate alcohols. libretexts.org For 3-Penten-1-ol, 3-methyl-, 1-propanoate, this reaction would produce 3-methyl-3-penten-1-ol and 1-propanol.

Reaction with Organometallic Reagents : Grignard reagents (R-MgX) react with esters to form tertiary alcohols. libretexts.org The reaction involves two additions of the Grignard reagent to the carbonyl carbon. The first addition forms a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent. For example, reacting 3-Penten-1-ol, 3-methyl-, 1-propanoate with excess methylmagnesium bromide would yield 2-methylpropan-2-ol and 3-methyl-3-penten-1-ol.

Aminolysis : Esters can react with ammonia (B1221849) or primary/secondary amines to form amides. This reaction typically requires heating. pearson.com For instance, reacting the title compound with ethylamine (B1201723) would produce N-ethylpropanamide and 3-methyl-3-penten-1-ol. pearson.com

Synthesis of Chemically Modified Derivatives and Analogues

The chemical structure of 3-penten-1-ol, 3-methyl-, 1-propanoate, featuring a reactive allylic ester functionality, provides a versatile platform for the synthesis of a variety of chemically modified derivatives and analogues. The presence of the carbon-carbon double bond in proximity to the ester group allows for a range of chemical transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

The allylic nature of 3-penten-1-ol, 3-methyl-, 1-propanoate makes it a suitable substrate for various carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for building molecular complexity. While specific studies on this exact ester are not extensively documented, its reactivity can be inferred from established methodologies for similar allylic systems.

One of the primary methods for carbon-carbon bond formation at the allylic position involves the use of organometallic reagents in the presence of a suitable catalyst. For instance, transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could potentially be employed. These reactions would typically involve the conversion of the allylic ester into a more reactive intermediate, such as an allylic halide or phosphate, followed by coupling with an organoboron or organotin reagent, respectively.

Another plausible approach is the Tsuji-Trost allylic alkylation. In this type of reaction, a palladium catalyst is used to activate the allylic ester, which can then be attacked by a soft nucleophile, such as a stabilized enolate. This would result in the formation of a new carbon-carbon bond at the allylic position.

The following table outlines hypothetical derivatization reactions through carbon-carbon bond formation, based on known transformations of analogous allylic esters.

| Reaction Type | Reagents and Conditions | Product Structure | Description |

| Allylic Alkylation | 1. Pd(PPh₃)₄ (catalyst), THF2. Sodium salt of diethyl malonate | Diethyl 2-(3-methyl-3-pentenyl)malonate | The palladium catalyst facilitates the substitution of the propanoate group with a malonate nucleophile, forming a new C-C bond. |

| Grignard Reaction | 1. Mg, Et₂O2. Alkyl or Aryl Halide | 4-methyl-4-hepten-2-ol (example with methylmagnesium bromide) | While technically a reaction of the ester carbonyl, it represents a C-C bond formation. The Grignard reagent would add twice to the ester, replacing the propoxy group and forming a tertiary alcohol. |

Note: The reactions and products in this table are illustrative and based on general principles of organic reactivity for similar functional groups, as specific literature for 3-penten-1-ol, 3-methyl-, 1-propanoate is not available.

The conversion of 3-penten-1-ol, 3-methyl-, 1-propanoate into aldehydes and ketones represents a valuable synthetic transformation, as these carbonyl compounds are key intermediates in many organic syntheses. rsc.org Several strategies can be envisioned for this purpose, primarily involving the manipulation of the ester and the allylic alcohol precursor.

A straightforward, albeit indirect, route would involve the hydrolysis of the propanoate ester to yield 3-methyl-3-penten-1-ol. This allylic alcohol can then be oxidized to the corresponding aldehyde or ketone using a variety of established oxidizing agents. The choice of oxidant is crucial to avoid over-oxidation or reaction at the double bond. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol are typically effective for the conversion of primary alcohols to aldehydes.

Direct transformation of the allylic ester to a carbonyl compound is a more challenging but potentially more efficient approach. While less common, certain oxidative cleavage reactions of the double bond could yield carbonyl functionalities, though this would significantly alter the carbon skeleton of the original molecule. A more plausible direct method could involve an allylic oxidation, which would introduce a carbonyl group at the carbon adjacent to the double bond.

Below is a table detailing potential transformations of 3-penten-1-ol, 3-methyl-, 1-propanoate to aldehydes and ketones.

| Transformation | Reagents and Conditions | Product | Description |

| Hydrolysis and Oxidation | 1. NaOH, H₂O/EtOH (hydrolysis)2. PCC, CH₂Cl₂ (oxidation) | 3-Methyl-3-pentenal | The ester is first saponified to the corresponding primary allylic alcohol, which is then oxidized to the α,β-unsaturated aldehyde using a mild oxidant to prevent over-oxidation to the carboxylic acid. |

| Ozonolysis | 1. O₃, CH₂Cl₂/MeOH, -78 °C2. Zn, H₂O or Me₂S | Propanal and 2-oxobutanal | Reductive workup of the ozonide formed by the reaction of ozone with the double bond cleaves the carbon-carbon double bond to yield two smaller carbonyl compounds. |

Note: The reactions and products in this table are based on established chemical principles for the transformation of esters and alkenes, as specific experimental data for 3-penten-1-ol, 3-methyl-, 1-propanoate is limited.

Spectroscopic and Advanced Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of "3-Penten-1-ol, 3-methyl-, 1-propanoate." Both ¹H and ¹³C NMR provide critical data for assigning the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment, with protons near the electronegative oxygen of the ester group and the double bond being shifted downfield. Spin-spin coupling between adjacent protons provides information about the connectivity of the carbon skeleton. For "3-Penten-1-ol, 3-methyl-, 1-propanoate," the allylic and ester functionalities are key determinants of the spectral features. pressbooks.publibretexts.orgorgchemboulder.comusp.br

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts for carbons in different functional groups (ester carbonyl, olefinic carbons, and aliphatic carbons) appear in characteristic regions of the spectrum. libretexts.org The deshielding effect of the carbonyl group and the double bond are prominent features.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning all proton and carbon signals and confirming the bonding framework. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, aiding in the determination of the molecule's preferred conformation and the stereochemistry around the double bond.

Predicted NMR Data for 3-Penten-1-ol, 3-methyl-, 1-propanoate:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (propanoate) | 1.1 | 9 |

| CH₂ (propanoat) | 2.3 | 27 |

| C=O | - | 174 |

| O-CH₂ | 4.1 | 64 |

| CH₂ | 2.4 | 35 |

| C= | - | 138 |

| =CH | 5.3 | 118 |

| CH₃ (pentenyl) | 1.7 | 14 |

| CH₃ (on double bond) | 1.6 | 16 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in "3-Penten-1-ol, 3-methyl-, 1-propanoate" and probing the nature of its chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The spectrum is characterized by absorption bands corresponding to specific functional groups. For an α,β-unsaturated ester like the target compound, the C=O stretching vibration is expected in the range of 1730-1715 cm⁻¹. orgchemboulder.comlibretexts.org The C=C stretching vibration of the alkene moiety typically appears around 1680-1640 cm⁻¹. orgchemboulder.comspectroscopyonline.com The C-O stretching vibrations of the ester group give rise to two or more bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.comresearchgate.netresearchgate.net Additionally, C-H stretching vibrations from the sp²-hybridized carbons of the double bond are expected just above 3000 cm⁻¹, while those from the sp³-hybridized carbons will be just below 3000 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond, being a non-polar bond, often produces a strong signal in the Raman spectrum, typically in the 1680-1640 cm⁻¹ region. nih.govresearchgate.netlibretexts.org This can be particularly useful if the C=C stretch is weak in the IR spectrum due to symmetry. The C=O stretch of the ester is also observable in the Raman spectrum.

Predicted Vibrational Frequencies for 3-Penten-1-ol, 3-methyl-, 1-propanoate:

| Vibrational Mode | Predicted Infrared (IR) Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| =C-H Stretch | 3100-3000 | 3100-3000 |

| C-H Stretch (alkyl) | <3000 | <3000 |

| C=O Stretch (ester) | 1730-1715 | 1730-1715 |

| C=C Stretch (alkene) | 1680-1640 | 1680-1640 |

| C-O Stretch (ester) | 1300-1000 (multiple bands) | 1300-1000 |

| =C-H Bend | 1000-650 | 1000-650 |

Mass Spectrometry (High-Resolution MS, Tandem MS) for Fragmentation Pattern Elucidation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of "3-Penten-1-ol, 3-methyl-, 1-propanoate," as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. This is crucial for confirming the identity of the compound and distinguishing it from isomers.

Tandem Mass Spectrometry (MS/MS): In tandem MS, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information. For esters, characteristic fragmentation patterns include the loss of the alkoxy group (-OR) and rearrangements. libretexts.orgchemed.study The fragmentation of the propanoate moiety and the pentenyl chain would yield specific ions that help to piece together the molecule's structure. nih.govdocbrown.inforesearchgate.net This technique is also invaluable for impurity profiling, as it can identify and structurally characterize minor components in a sample.

Predicted Key Fragment Ions in the Mass Spectrum of 3-Penten-1-ol, 3-methyl-, 1-propanoate:

| m/z Value | Possible Fragment Ion | Notes |

| 156 | [C₉H₁₆O₂]⁺ | Molecular Ion |

| 99 | [C₆H₁₁O]⁺ | Loss of the propoxy group |

| 83 | [C₆H₁₁]⁺ | Loss of the propanoate group |

| 57 | [C₃H₅O]⁺ | Propionyl cation |

Chromatographic Techniques Coupled with Spectrometry (e.g., GC-MS, GCxGC-TOFMS) for Complex Mixture Analysis and Volatile Compound Profiling

For the analysis of "3-Penten-1-ol, 3-methyl-, 1-propanoate" in complex matrices, such as essential oils or flavor and fragrance compositions, chromatographic separation coupled with spectrometric detection is indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile compounds. mdpi.comresearchgate.netmaxwellsci.comfrontiersin.org The sample is vaporized and separated based on boiling point and polarity on a chromatographic column. The separated components then enter the mass spectrometer for detection and identification. The retention time from the GC and the mass spectrum from the MS provide two independent pieces of information for confident identification.

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS): For extremely complex mixtures, GCxGC-TOFMS offers significantly enhanced separation power. usda.govresearchgate.netives-openscience.eu This technique uses two different chromatographic columns in series, providing a much higher peak capacity than single-column GC. The use of a time-of-flight mass spectrometer allows for rapid and sensitive detection of the narrow peaks produced by GCxGC. This powerful combination is ideal for detailed volatile compound profiling and the detection of trace components. chromatographyonline.comgcms.czmdpi.com

Application of Advanced X-ray Diffraction to Crystalline Derivatives (if applicable)

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govwikipedia.orgyoutube.com For a molecule like "3-Penten-1-ol, 3-methyl-, 1-propanoate," which is likely a liquid or low-melting solid at room temperature, X-ray crystallography would require the preparation of a suitable crystalline derivative.

If a crystalline derivative could be formed, for example, through co-crystallization with another molecule, single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. nih.govrsc.org This would unambiguously establish the stereochemistry of the double bond and provide detailed information about the molecule's conformation in the solid state. However, the inherent flexibility of the molecule may present challenges in obtaining crystals of sufficient quality for X-ray analysis. To date, there is no publicly available information on the X-ray crystal structure of "3-Penten-1-ol, 3-methyl-, 1-propanoate" or its derivatives.

Theoretical and Computational Chemistry Investigations

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, 3-Penten-1-ol, 3-methyl-, 1-propanoate can exist in numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and to map the potential energy surface associated with its flexibility.

Computational methods can systematically explore the conformational space by rotating dihedral angles and calculating the corresponding energies. This process identifies low-energy conformers, which are the most likely to be populated at a given temperature. Understanding the preferred conformations is essential as the molecule's shape influences its physical properties and biological activity. The results are typically visualized as a potential energy landscape, showing energy minima (stable conformers) and transition states (energy barriers to rotation).

Prediction of Reaction Mechanisms and Transition State Theory

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. For 3-Penten-1-ol, 3-methyl-, 1-propanoate, this could involve studying its synthesis, decomposition, or reactions with other chemical species.

By applying Transition State Theory, researchers can locate the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. Computational studies on related esters have investigated reaction mechanisms such as atmospheric oxidation. researchgate.net These studies help in understanding the formation of various products and the lifetime of the compound in different environments.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. An MD simulation would model the interactions of a large number of 3-Penten-1-ol, 3-methyl-, 1-propanoate molecules, or their interactions with a solvent, over a period of time.

These simulations are valuable for understanding bulk properties such as viscosity, diffusion coefficients, and solvation characteristics. By simulating the intermolecular forces, MD can reveal how molecules of 3-Penten-1-ol, 3-methyl-, 1-propanoate arrange themselves in the liquid state and how they interact with other molecules. This information is crucial for applications in materials science and formulation chemistry.

Quantitative Structure-Reactivity/Property Relationships (QSPR)

Quantitative Structure-Property/Reactivity Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its properties or reactivity. These models are built by calculating a set of molecular descriptors (numerical representations of the molecular structure) for a series of compounds and then using statistical methods to find a mathematical relationship between these descriptors and an experimentally measured property.

For 3-Penten-1-ol, 3-methyl-, 1-propanoate, a QSPR study could be developed to predict properties like its boiling point, vapor pressure, or a specific type of reactivity, based on its structural features. While specific QSPR models for this compound are not documented, the methodology would involve calculating a range of descriptors (e.g., topological, electronic, and steric) and correlating them with the property of interest for a dataset of similar esters.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Multi-Step Organic Synthesis

As a functionalized alkene, 3-Penten-1-ol, 3-methyl-, 1-propanoate possesses two primary reactive sites: the carbon-carbon double bond and the ester group. This duality, in theory, allows it to serve as a versatile intermediate in multi-step organic syntheses. The double bond can undergo a variety of addition reactions, such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, to introduce new functionalities. The ester group can be hydrolyzed to the corresponding alcohol, 3-methyl-3-penten-1-ol (B155299), or undergo transesterification to produce other esters. However, specific examples of its use as a building block in the total synthesis of complex natural products or pharmaceuticals are not prominently documented in current chemical literature.

Precursor for Specialty Chemicals

Specialty chemicals are valued for their performance or function rather than their composition. While the structure of 3-Penten-1-ol, 3-methyl-, 1-propanoate suggests it could be a precursor to various specialty chemicals, such as flavor and fragrance compounds or specific monomers, there is a lack of direct evidence in the available literature to support this. For instance, hydrogenation of the double bond followed by ester hydrolysis could yield 3-methyl-1-pentanol, a compound with potential use as a solvent or in the synthesis of plasticizers. However, dedicated studies outlining such conversions for this specific propanoate ester are not available.

Incorporation into Polymeric Structures as Monomers or Modifiers

The presence of a carbon-carbon double bond in 3-Penten-1-ol, 3-methyl-, 1-propanoate makes it a potential candidate for polymerization reactions. It could theoretically act as a monomer or comonomer in addition polymerization processes, leading to the formation of polymers with pendant ester groups. These side chains could influence the physical properties of the resulting polymer, such as its glass transition temperature, solubility, and adhesion. Furthermore, the ester group could be chemically modified post-polymerization to introduce other functionalities. Despite this potential, there are no specific studies or patents that describe the polymerization of this particular monomer or its use as a polymer modifier.

Biocatalytic Production and Biotransformation Pathways

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis. Enzymes such as lipases are known to catalyze the esterification of alcohols and carboxylic acids. It is conceivable that 3-Penten-1-ol, 3-methyl-, 1-propanoate could be synthesized via the enzymatic esterification of 3-methyl-3-penten-1-ol with propanoic acid or a propanoic acid derivative. Similarly, enzymatic hydrolysis of the ester is also a theoretical possibility. However, research specifically detailing the biocatalytic production or biotransformation of 3-Penten-1-ol, 3-methyl-, 1-propanoate has not been reported.

Analytical Methodologies for Detection, Quantification, and Purity Assessment

Development of Robust Chromatographic Methods (e.g., GC-FID, GC-MS, HPLC) for Purity and Isomeric Purity Analysis

Gas chromatography (GC) is the cornerstone for the analysis of volatile and semi-volatile compounds like 3-Penten-1-ol, 3-methyl-, 1-propanoate. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the analytical objective.

High-Performance Liquid Chromatography (HPLC): While GC is more common for volatile esters, High-Performance Liquid Chromatography (HPLC) can be employed for the analysis of non-volatile impurities or for the separation of enantiomers (chiral separation). mdpi.comphenomenex.com Chiral HPLC, using a chiral stationary phase (CSP), is a powerful technique for determining the enantiomeric purity of chiral molecules. mdpi.comphenomenex.com The separation is based on the differential interaction of the enantiomers with the chiral stationary phase.

A critical aspect of the analysis of 3-Penten-1-ol, 3-methyl-, 1-propanoate is the resolution of its potential isomers. The presence of a double bond in the pentenyl chain gives rise to cis and trans (or Z and E) geometric isomers. Chromatographic methods, particularly high-resolution capillary GC, are essential for separating and quantifying these isomers. The choice of the stationary phase and the temperature program of the GC oven are critical parameters that need to be optimized for achieving baseline separation.

Below is an interactive data table illustrating typical GC-FID and GC-MS conditions that could be adapted for the analysis of 3-Penten-1-ol, 3-methyl-, 1-propanoate.

| Parameter | GC-FID Conditions | GC-MS Conditions |

|---|---|---|

| Column | HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) | DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, 1.5 mL/min | Helium, 1.2 mL/min |

| Injector Temperature | 250°C | 250°C |

| Detector Temperature | 280°C (FID) | 230°C (Transfer Line), 150°C (Ion Source) |

| Oven Program | 50°C (2 min), then 10°C/min to 250°C (5 min hold) | 40°C (3 min), then 8°C/min to 220°C (10 min hold) |

| Injection Volume | 1 µL (split ratio 50:1) | 1 µL (split ratio 100:1) |

| MS Scan Range | N/A | m/z 40-350 |

Validation of Analytical Procedures (Accuracy, Precision, Linearity, Detection Limits)

The validation of analytical methods is a mandatory requirement to ensure the reliability and consistency of the results. The validation process for a quantitative method for 3-Penten-1-ol, 3-methyl-, 1-propanoate would typically involve the assessment of the following parameters:

Accuracy: This is determined by analyzing a sample with a known concentration of the analyte and comparing the measured value to the true value. Recovery studies, where a known amount of the pure standard is added to a sample matrix, are commonly performed.

Precision: This evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). globalresearchonline.net

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (r²) of the calibration curve.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com

The following interactive table provides hypothetical validation data for a GC-FID method for the quantification of 3-Penten-1-ol, 3-methyl-, 1-propanoate.

| Parameter | Specification | Result |

|---|---|---|

| Linearity (Concentration Range) | 1 - 100 µg/mL | r² > 0.999 |

| Accuracy (Recovery %) | 98 - 102% | 99.5% |

| Precision (Repeatability, RSD%) | ≤ 2% | 1.1% |

| Precision (Intermediate Precision, RSD%) | ≤ 3% | 1.8% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.3 µg/mL |

Hyphenated Techniques for Trace Analysis in Complex Chemical Matrices

In many instances, 3-Penten-1-ol, 3-methyl-, 1-propanoate may be present at trace levels in complex matrices, such as food products, environmental samples, or biological fluids. rsc.org Hyphenated analytical techniques, which combine two or more analytical methods, are essential for such challenging analyses.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS): This powerful technique provides a significant increase in separation power compared to conventional one-dimensional GC. mdpi.com In GCxGC, the effluent from the first GC column is subjected to a second, different separation mechanism on a second column. This results in a two-dimensional chromatogram with greatly enhanced resolution, allowing for the separation of trace analytes from complex matrix interferences. When coupled with a time-of-flight mass spectrometer (ToF-MS), GCxGC-ToFMS offers high sensitivity and fast data acquisition rates, making it ideal for the comprehensive analysis of volatile and semi-volatile compounds in complex samples. mdpi.com

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS: HS-SPME is a solvent-free sample preparation technique that is highly effective for the extraction and preconcentration of volatile and semi-volatile compounds from various matrices. frontiersin.org The analytes are adsorbed onto a coated fiber in the headspace above the sample and then thermally desorbed into the GC injector. This technique is particularly useful for the trace analysis of flavor and fragrance compounds, such as 3-Penten-1-ol, 3-methyl-, 1-propanoate, in food and beverages. frontiersin.org

Novel Sensor Development for Chemical Process Monitoring

The development of novel chemical sensors for real-time, in-situ monitoring of chemical processes is a rapidly advancing field. ejcmpr.comnih.gov Such sensors can provide continuous feedback on reaction progress, product formation, and purity, leading to improved process control and efficiency.

Electrochemical Sensors: These sensors measure changes in electrical properties (e.g., current, potential, or impedance) that occur as a result of a chemical reaction between the analyte and the sensor surface. They offer advantages such as high sensitivity, rapid response times, and the potential for miniaturization.

Optical Sensors: These sensors utilize changes in optical properties, such as absorbance, fluorescence, or refractive index, to detect and quantify chemical species. Fiber-optic sensors, for example, can be integrated directly into reaction vessels for remote and non-invasive monitoring.

While the development of sensors specifically for 3-Penten-1-ol, 3-methyl-, 1-propanoate is not widely reported, the principles and technologies being developed for other volatile organic compounds could be adapted for this purpose. For instance, sensors based on metal-oxide semiconductors or conductive polymers are being explored for the detection of various esters and alcohols. The goal is to create selective and sensitive sensor arrays, often referred to as "electronic noses," that can monitor the chemical profile of a process in real-time. nih.govresearchgate.net

Environmental Fate and Degradation Pathways of Esters

Atmospheric Degradation Mechanisms: Reactions with Hydroxyl Radicals, Ozone, and Chlorine Atoms.

Once released into the atmosphere, volatile organic compounds (VOCs) such as this unsaturated ester are subject to degradation by highly reactive atmospheric oxidants.

Reactions with Hydroxyl Radicals (•OH): The primary degradation pathway for most unsaturated esters in the troposphere is their reaction with hydroxyl radicals. acs.orgacs.orgnih.govconicet.gov.ar This reaction is typically initiated by the electrophilic addition of the •OH radical to the carbon-carbon double bond, a characteristic feature of unsaturated compounds. acs.orgnih.gov The rate of this reaction is influenced by the molecular structure, including the position of substituents and the ester functional group. acs.orgconicet.gov.ar Studies on various unsaturated esters have shown that these reactions are rapid, leading to relatively short atmospheric lifetimes. This implies that compounds like 3-Penten-1-ol, 3-methyl-, 1-propanoate would likely be oxidized quickly near their emission sources, contributing to local and regional atmospheric chemistry, including the formation of ozone and other photooxidants. acs.orgacs.org The reaction rates for these types of compounds often exhibit a negative temperature dependence, which is consistent with a mechanism involving the formation of an initial, reversible OH-adduct. nih.gov

Reactions with Ozone (O₃): Ozonolysis is another significant atmospheric sink for unsaturated compounds. rsc.orgnih.gov This process involves the reaction of ozone with the C=C double bond, leading to the formation of a primary ozonide. This unstable intermediate rapidly decomposes into a carbonyl compound and a Criegee intermediate. researchgate.netrsc.org In the presence of atmospheric water vapor, the Criegee intermediate can lead to the formation of aldehydes and hydrogen peroxide. nih.gov The specific products of the ozonolysis of 3-Penten-1-ol, 3-methyl-, 1-propanoate would depend on the cleavage of the double bond within its 3-methyl-3-pentenyl group.

Reactions with Chlorine Atoms (Cl•): In specific environments, such as marine coastal areas where concentrations of chlorine atoms can be elevated, reaction with Cl• can become a notable degradation pathway for unsaturated VOCs. acs.org The chlorination of α,β-unsaturated esters has been shown to yield products like methoxy (B1213986) chlorides and dichlorides, indicating that chlorine atoms can add across the double bond. rsc.org

Interactive Table: Atmospheric Degradation Pathways for Unsaturated Esters

| Degradation Pathway | Primary Reactant | Key Mechanism | Significance |

|---|---|---|---|

| Oxidation | Hydroxyl Radical (•OH) | Addition to C=C bond | Primary daytime degradation route |

| Ozonolysis | Ozone (O₃) | Attack on C=C bond | Important day and night degradation route |

Aqueous Hydrolysis Kinetics in Environmental Compartments.

In aquatic systems, the primary abiotic degradation process for esters is hydrolysis, the cleavage of the ester bond by reaction with water. This process can be catalyzed by either acids or bases. chemguide.co.ukstudymind.co.uk

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of an ester is a reversible reaction that yields a carboxylic acid and an alcohol. libretexts.orglibretexts.orglumenlearning.com For 3-Penten-1-ol, 3-methyl-, 1-propanoate, this reaction would produce propanoic acid and 3-methyl-3-penten-1-ol (B155299). The reaction is typically slow but is accelerated by heating and the presence of a strong acid catalyst. chemguide.co.uk To drive the reaction toward completion, a large excess of water is required. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): Hydrolysis under basic conditions is generally a more effective method for ester degradation. chemguide.co.uk This irreversible reaction involves heating the ester with a dilute alkali, such as sodium hydroxide (B78521), to produce an alcohol and the salt of the carboxylic acid. libretexts.orglibretexts.org In the case of 3-Penten-1-ol, 3-methyl-, 1-propanoate, saponification would yield 3-methyl-3-penten-1-ol and sodium propanoate. The irreversibility of this reaction and the ease of product separation make it a more common pathway for ester cleavage in alkaline waters. chemguide.co.uk

Biodegradation Studies in Aquatic and Terrestrial Ecosystems.

Biodegradation is a crucial process for the removal of organic compounds from both aquatic and terrestrial environments. Microorganisms, particularly bacteria and fungi, possess enzymes that can break down ester linkages.

The biodegradability of an ester is highly dependent on its chemical structure. nih.gov Research on various esters in marine sediments has indicated that factors such as the chain length of the alcohol and acid components, the degree of branching, and the presence of unsaturation all influence the rate and extent of anaerobic biodegradation. researchgate.net Notably, the presence of a double bond, as in 3-Penten-1-ol, 3-methyl-, 1-propanoate, has been found to potentially increase the rate of biodegradation. researchgate.net

In soil environments, the biodegradation of esters is influenced by a multitude of factors including the soil's organic matter content, pH, and the composition of the microbial community. fao.orgresearchgate.net The availability of the ester to microorganisms is a key limiting factor and is largely controlled by its sorption to soil particles. hnu.edu.cn

Sorption and Transport Behavior in Soil and Water Systems.

The movement and fate of 3-Penten-1-ol, 3-methyl-, 1-propanoate in soil and aquatic environments are heavily influenced by its sorption to solid phases like soil organic matter and sediments. hnu.edu.cnnih.gov

Sorption is the process by which a chemical adheres to a solid surface. For organic compounds like esters, the primary sorbent in soils is typically the soil organic matter (SOM). researchgate.net The extent of sorption is determined by the properties of both the chemical (e.g., its hydrophobicity and size) and the soil (e.g., organic carbon content, clay mineralogy, and pH). nih.govresearchgate.net More hydrophobic esters tend to sorb more strongly to soil, which reduces their concentration in the soil water and, consequently, their mobility and bioavailability for microbial degradation. researchgate.netnih.gov

The transport of esters through the soil profile and in groundwater is inversely related to their sorption. nih.gov Compounds that are weakly sorbed are more mobile and can be transported greater distances in water, potentially leading to the contamination of groundwater resources. The transport behavior is complex and can be affected by water flow rates and the presence of other dissolved substances. nih.gov

Metabolic Pathways in Environmental Microorganisms.

Following the initial enzymatic hydrolysis of the ester bond, the resulting alcohol (3-methyl-3-penten-1-ol) and carboxylic acid (propanoic acid) are further metabolized by microorganisms.

The metabolic fate of the propanoate (propionate) portion is well-documented. In many soil bacteria, propionate (B1217596) is channeled into central metabolism through pathways such as the methylmalonyl-succinate pathway. nih.govnih.gov There are several known microbial pathways for propionate catabolism, including the succinate, acrylate, and 1,2-propanediol pathways, which ultimately convert propionate into key intermediates like succinyl-CoA or pyruvate (B1213749) that can enter the Krebs cycle for energy production. mdpi.comresearchgate.netresearchgate.net The alcohol moiety, an unsaturated six-carbon alcohol, would likely be degraded through various oxidative pathways common for alcohols and alkenes, eventually being broken down into smaller molecules that can enter central metabolic cycles.

Future Research Directions and Emerging Paradigms

Sustainable Production Routes and Circular Economy Approaches

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry and the circular economy. For 3-Penten-1-ol, 3-methyl-, 1-propanoate, research is pivoting from traditional chemical synthesis towards more sustainable and resource-efficient methodologies.

A primary focus is the expanded use of biocatalysis, particularly employing lipases. bbnchasm.com Biocatalytic routes offer significant advantages over conventional chemical methods, including milder reaction conditions, high selectivity which reduces byproduct formation, and the potential for catalyst reuse when enzymes are immobilized. bbnchasm.comresearchgate.netnih.gov The products of such enzymatic synthesis are often considered "natural," a significant driver in the food and flavor industries. researchgate.net Future work will likely concentrate on discovering novel lipases from diverse microbial sources and enhancing their stability and efficiency through immobilization on various supports like microemulsion-based organogels or polymeric beads. researchgate.netnih.gov

Circular economy principles are also beginning to inform synthetic strategies. Research into upcycling waste streams offers a promising avenue. For instance, waste polyesters can be chemically recycled into their monomeric constituents, which could potentially serve as precursors for the synthesis of fine chemicals like flavor esters. aimspress.comacs.org Similarly, transforming used cooking oils into valuable bioproducts represents a tangible application of circular chemistry, where waste is repurposed as a primary feedstock. umich.edu Future investigations should explore the feasibility of deriving the alcohol (3-methyl-3-penten-1-ol) or acid (propanoic acid) moieties from such renewable or waste-derived sources, thereby reducing the carbon footprint and reliance on virgin petrochemicals.

| Parameter | Conventional Chemical Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Catalyst | Mineral acids (e.g., H₂SO₄), metal salts | Enzymes (e.g., Lipases) |

| Reaction Conditions | High temperature and pressure | Mild conditions (near ambient temp/pressure) |

| Energy Consumption | High | Low |

| Selectivity | Moderate to low, potential for side reactions | High (regio-, chemo-, and enantio-selectivity) |

| Waste Generation | Significant, often corrosive and hazardous waste streams | Minimal, biodegradable catalyst and fewer byproducts |

| Catalyst Reusability | Difficult, often neutralized post-reaction | High, especially with immobilized enzymes |

| Feedstock Source | Primarily petrochemical-based | Potential for renewable/waste-derived feedstocks |

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

The efficiency and selectivity of the synthesis of 3-Penten-1-ol, 3-methyl-, 1-propanoate are critically dependent on the catalytic system employed. As the precursor is a substituted allylic alcohol, research into advanced catalysts for allylic esterification is highly relevant.

In the realm of chemical catalysis, noble-metal-based systems offer powerful tools for achieving high selectivity. Iridium-catalyzed asymmetric allylic esterification has been shown to provide excellent regio- and enantioselectivity for reactions involving racemic secondary allylic alcohols and carboxylic acids under mild conditions. researchgate.net Similarly, palladium-based catalysts have been developed for stereoselective synthesis and allylic C-H carboxylation, enabling the direct coupling of terminal alkenes and carboxylic acids. chemistryworld.comresearchgate.net For the synthesis of the ester from the precursor alcohol, gold nanoparticles supported on metal oxides like TiO₂ have demonstrated high efficiency for the aerobic oxidative esterification of allylic alcohols. acs.org Furthermore, ruthenium catalysts are being explored for the stereo- and site-selective synthesis of chiral allylic alcohols themselves, which are the key precursors. epa.gov

On the biocatalytic front, the focus is on expanding the toolbox of enzymes and optimizing their performance. This includes screening for lipases with high affinity for sterically hindered substrates like 3-methyl-3-penten-1-ol (B155299) and enhancing their operational stability through advanced immobilization techniques. nih.gov The use of whole-cell biocatalysts, where an enzyme is overexpressed in a microbial host like E. coli, presents a cost-effective alternative to using purified enzymes and can exhibit excellent tolerance to organic media. ijcce.ac.ir

| Catalyst Type | Metal/Enzyme | Application | Key Advantages | Reference |

|---|---|---|---|---|

| Homogeneous Metal Complex | Iridium | Asymmetric allylic esterification | Excellent regio- and enantioselectivity | researchgate.net |

| Homogeneous Metal Complex | Palladium | Stereoselective allylic esterification | High branched-to-linear ratios | chemistryworld.com |

| Heterogeneous Nanocatalyst | Gold (on TiO₂) | Aerobic oxidative esterification | Mild conditions, high conversion & selectivity | acs.org |

| Homogeneous Metal Complex | Ruthenium | Allylic alcohol synthesis | High stereocontrol via hydrogen auto-transfer | epa.gov |

| Biocatalyst | Lipase (e.g., Candida rugosa) | Flavor ester synthesis | "Natural" product, mild conditions | researchgate.net |

| Whole-Cell Biocatalyst | Recombinant Lipase in E. coli | Flavor ester synthesis | High conversion, catalyst recycling, cost-effective | ijcce.ac.ir |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Process Optimization

The complexity of chemical synthesis, with its vast parameter space, makes it an ideal domain for the application of artificial intelligence (AI) and machine learning (ML). bbnchasm.com For the production of 3-Penten-1-ol, 3-methyl-, 1-propanoate, these technologies can accelerate development timelines and uncover novel process efficiencies. beilstein-journals.org

ML models can be trained on datasets from laboratory experiments or computational simulations to predict reaction outcomes, such as yield and selectivity, based on a wide array of input variables including catalyst structure, substrate concentration, temperature, and solvent. aimspress.com This predictive capability allows for the in silico screening of numerous reaction conditions, drastically reducing the experimental effort required for optimization. acs.orgijcce.ac.ir For instance, researchers have successfully used artificial neural networks to model and optimize the enzymatic synthesis of esters. ijcce.ac.irresearchgate.net

Beyond optimization, ML is transforming catalyst discovery itself. bbnchasm.comchemistryworld.com By analyzing complex relationships between a catalyst's properties and its performance, ML algorithms can guide researchers toward novel catalyst compositions with enhanced activity and selectivity, moving beyond human intuition and traditional trial-and-error approaches. researchgate.netacs.org As these models become more sophisticated, they will enable the design of bespoke catalysts tailored for specific transformations, such as the selective esterification of 3-methyl-3-penten-1-ol.

Development of Advanced Analytical Tools for In Situ Monitoring

A significant leap forward in process control and optimization will come from the development and implementation of advanced analytical tools for real-time, in situ monitoring. Traditional methods often rely on offline analysis (e.g., gas chromatography), which introduces time delays and provides only discrete data points. longdom.org

Process Analytical Technology (PAT) offers a framework for designing and controlling manufacturing processes through timely measurements of critical quality and performance attributes. longdom.orgmt.com For esterification reactions, in situ spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly powerful. americanpharmaceuticalreview.com By inserting a probe directly into the reactor, these methods can continuously monitor the concentration of reactants, intermediates, and products, providing a real-time kinetic profile of the reaction. mt.comrsc.org This data is invaluable for understanding reaction mechanisms, identifying process deviations, and enabling real-time feedback control to maintain optimal conditions. americanpharmaceuticalreview.com The integration of PAT is especially crucial for continuous flow processes, where it facilitates rapid optimization and ensures consistent product quality. rsc.org

| Feature | Offline Analysis (e.g., GC, HPLC) | In Situ/Online Analysis (e.g., FTIR, Raman) |

|---|---|---|

| Sampling | Invasive, requires sample extraction and preparation | Non-invasive or minimally invasive, direct measurement in the reactor |

| Data Frequency | Discrete, low frequency (minutes to hours) | Continuous, high frequency (seconds to minutes) |

| Time Delay | Significant delay between sampling and result | Real-time or near-real-time data |

| Process Control | Limited potential for real-time feedback control | Enables automated, real-time process control and optimization |

| Information Provided | Quantitative concentration at specific time points | Real-time kinetics, reaction progress, intermediate detection |

| Application | Quality control, final product analysis | Process understanding, development, and control (PAT) |

Interdisciplinary Research at the Interface of Chemical Synthesis and Environmental Science

Future research must increasingly consider the broader environmental context of chemical production. An interdisciplinary approach combining synthetic chemistry with environmental science is essential for a holistic assessment of the lifecycle of 3-Penten-1-ol, 3-methyl-, 1-propanoate.

A key area of investigation is the compound's fate in the environment, specifically its biodegradability. Studies on structurally related compounds indicate that the presence of an unsaturated bond can increase the anaerobic biodegradability of an ester. researchgate.net However, specific data on 3-Penten-1-ol, 3-methyl-, 1-propanoate is needed to accurately model its environmental persistence. researchgate.netnih.gov Research should focus on standardized biodegradation tests in relevant environments (e.g., soil, marine sediment) to determine its degradation rate and pathway. researchgate.netepa.gov

Furthermore, Life Cycle Assessment (LCA) provides a powerful tool for quantifying the environmental impact of different production routes from cradle to gate. tandfonline.com Comparative LCAs of chemical versus biocatalytic synthesis routes have shown that enzymatic processes can offer substantial environmental benefits, including a significantly lower global warming potential, primarily due to reduced energy and solvent use. researchgate.netnih.govuq.edu.au Future LCA studies should be applied to emerging synthetic routes for this specific ester to guide process development toward the most sustainable options at an early stage. researchgate.netnih.gov

Challenges and Opportunities for Industrial-Scale Implementation of Academic Findings

Translating promising laboratory-scale findings into robust, economically viable industrial processes presents both challenges and opportunities. The successful industrial-scale production of 3-Penten-1-ol, 3-methyl-, 1-propanoate via novel, sustainable routes will require overcoming several hurdles.

Challenges:

Catalyst Cost and Stability: Advanced metal catalysts and enzymes can be expensive. For biocatalysts, ensuring long-term operational stability and preventing deactivation by substrates or solvents is a major concern. nih.gov

Scale-Up of Biocatalytic Processes: Scaling up enzymatic reactions requires careful optimization of parameters like mass transfer and substrate/product inhibition. mdpi.comnih.gov The recovery and reuse of immobilized enzymes over many cycles is critical for economic feasibility. nih.gov

Process Intensification: While technologies like continuous flow reactors and membrane separation offer significant advantages in efficiency and safety, their implementation requires substantial capital investment and expertise in process engineering. nih.govvapourtec.comaiche.org

Downstream Processing: The separation and purification of the final ester product from the reaction medium, especially in biocatalytic systems, can be complex and energy-intensive, potentially offsetting the benefits of a green synthesis step. mdpi.com

Opportunities:

Market Demand: There is strong consumer and regulatory pressure for "natural" and sustainably produced ingredients in the food, beverage, and cosmetic industries, creating a market pull for products made via biocatalysis or from renewable feedstocks. nih.gov

Enhanced Product Quality: Highly selective catalytic systems can produce esters with high purity or specific desired stereoisomers, which may command a premium price.

Process Efficiency and Safety: Process intensification can lead to smaller, safer, and more energy-efficient manufacturing plants. vapourtec.comyoutube.com Continuous flow systems, for example, minimize the inventory of hazardous materials and allow for better control over reaction parameters. unito.it

Solvent-Free Synthesis: Research into solvent-free reaction systems, such as using eutectic mixtures of substrates, can dramatically improve the green metrics of a process by eliminating solvent use, recovery, and disposal costs. nih.govnih.gov

Q & A

Basic: How can the structural identity and purity of 3-Penten-1-ol, 3-methyl-, 1-propanoate be reliably confirmed in synthetic samples?

Methodological Answer:

Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention indices and fragmentation patterns with reference data. For example, gas chromatography using polar columns (e.g., 60 m/0.25 mm/0.25 μm) with helium carrier gas and temperature ramping (e.g., 40°C to 200°C at 2°C/min) can resolve isomers .

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm stereochemistry and functional groups. Cross-reference with databases like PubChem or NIST for validation.

- IUPAC Standard InChIKey: Use identifiers (e.g.,

FKKLUOCEIANSFL-UHFFFAOYSA-Nfor structural analogs) to verify molecular configurations .

Basic: What safety protocols are critical when handling 3-Penten-1-ol derivatives in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile handling to minimize inhalation risks .

- Exposure Control: Monitor airborne concentrations using OSHA-recommended methods. Ensure ventilation systems meet ASHRAE standards for chemical laboratories .

- Emergency Measures: For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination. Consult SDS sections on first aid (e.g., eye irrigation with saline for 15 minutes if exposed) .

Advanced: How can selectivity challenges in catalytic hydrogenation of acetylenic precursors to 3-Penten-1-ol derivatives be addressed?

Methodological Answer: